3-[(Pyrrolidin-3-yl)amino]benzonitrile
Description
Contextualizing Pyrrolidine-Containing Scaffolds in Molecular Design
The five-membered pyrrolidine (B122466) ring is a nitrogen heterocycle that is widely utilized by medicinal chemists in the creation of compounds for treating human diseases. researchgate.netnih.govnih.govresearchgate.net It serves as a core structure in a vast number of biologically and pharmacologically active molecules, including many alkaloids and other bioactive natural products. nih.govfrontiersin.orgnih.gov
The prevalence of the pyrrolidine scaffold in drug design is a testament to its structural versatility. nih.gov Unlike flat, two-dimensional heteroaromatic rings, saturated systems like pyrrolidine provide a greater opportunity to generate structural diversity. nih.govunipa.it This molecular complexity is a key feature of natural products, with one analysis finding that 70% of scaffolds derived from natural sources are non-flat. nih.govunipa.it This characteristic makes saturated rings an important resource for the design of new synthetic molecules. nih.govunipa.it The molecular diversity and complexity inherent in pyrrolidine-based molecules are leveraged by chemists to design and develop more active and less toxic drug candidates. frontiersin.org Consequently, the pyrrolidine nucleus is among the most preferred scaffolds in pharmaceutical science, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The utility of the pyrrolidine ring is significantly enhanced by its three-dimensional properties, which are a direct result of its sp3-hybridized carbon atoms. researchgate.netnih.govnih.govunipa.itdocumentsdelivered.com This hybridization allows for the efficient exploration of pharmacophore space, which is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. researchgate.netnih.govnih.govunipa.itdocumentsdelivered.com
Key attributes stemming from its structure include:
Increased 3D Coverage : The non-planarity of the saturated ring, a phenomenon known as "pseudorotation," provides an increased three-dimensional coverage compared to flat aromatic systems. researchgate.netnih.govnih.govunipa.itdocumentsdelivered.com This globular shape can improve critical drug-like properties such as solubility and lipophilicity. nih.gov
Stereochemical Complexity : The pyrrolidine ring contains stereogenic carbons, which introduce chirality into the molecule. researchgate.netnih.govnih.govunipa.itdocumentsdelivered.com The spatial orientation of substituents and the specific stereoisomers can lead to vastly different biological profiles, as they dictate the binding mode to enantioselective protein targets. researchgate.netnih.govnih.govunipa.itdocumentsdelivered.com This stereocontrolled presentation of functional groups is invaluable in optimizing molecular recognition.
Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research
Benzonitrile derivatives are a class of organic compounds that have found extensive applications across chemistry, biology, and materials science. ontosight.ai The benzonitrile unit consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. This functional group imparts specific chemical and physical properties, including reactivity and the potential for biological activity. ontosight.ai
In contemporary research, these derivatives are explored for a variety of uses:
Materials Science : Certain benzonitrile compounds are investigated for their potential in developing new materials, such as dyes, pigments, and advanced optoelectronics like Organic Light-Emitting Diodes (OLEDs). ontosight.airsc.org Some have been shown to exhibit multifunctional properties like thermally activated delayed fluorescence (TADF) and mechanochromic luminescence. rsc.org
Synthetic Chemistry : Benzonitrile can serve as a versatile source for amino groups in modern synthetic reactions. For instance, it has been used in mild electrochemical C–H amidation processes, which align with the principles of green chemistry. rsc.orgnih.govresearchgate.net
Medicinal Chemistry : The nitrile group is a recognized pharmacophore present in over 30 prescribed pharmaceutical agents. nih.gov It is generally robust and not readily metabolized. nih.gov A critical function of the nitrile in drug design is its role as a hydrogen bond acceptor, where it can mimic the carbonyl group of endogenous ligands to inhibit enzyme activity. nih.gov This interaction is a key feature in the mechanism of several selective enzyme inhibitors. nih.gov
Foundational Research Interest in 3-[(Pyrrolidin-3-yl)amino]benzonitrile
The foundational research interest in molecules like this compound lies at the intersection of drug discovery and epigenetic therapy. The scaffold combines the 3D structural advantages of the pyrrolidine ring with the electronic and hydrogen-bonding capabilities of the benzonitrile moiety, making it an attractive starting point for the design of enzyme inhibitors.
A prime example of this research interest is demonstrated in studies on closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as potential inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govmanchester.ac.uk LSD1 is an epigenetic enzyme that has been identified as a therapeutic target in certain cancers, particularly acute myeloid leukaemia (AML). nih.govmanchester.ac.uk
The research was driven by a "scaffold-hopping" strategy, where the core of a known inhibitor (GSK-690) was replaced with the (pyrrolidin-3-yl)benzonitrile framework. nih.govmanchester.ac.uk This approach aimed to develop structurally diverse inhibitors while retaining potency and potentially improving other pharmacological properties, such as selectivity and safety profiles. nih.govmanchester.ac.uk
In a series of synthesized derivatives, one compound demonstrated significant potency and selectivity, highlighting the potential of this chemical scaffold. nih.govmanchester.ac.uk The compound showed activity in both biochemical and cellular assays, increasing the expression of the biomarker CD86 in human AML cells. nih.govmanchester.ac.uk This work validates the (pyrrolidin-3-yl)benzonitrile framework as a valuable scaffold for developing potent and selective inhibitors of epigenetic targets. nih.govmanchester.ac.uk
Table 1: Research Findings for a Lead 4-(pyrrolidin-3-yl)benzonitrile Derivative (Compound 21g) Data sourced from studies on a regioisomer of the title compound.
| Parameter | Result | Significance | Reference |
| Binding Affinity (Kd) | 22 nM | Indicates very strong binding to the LSD1 enzyme. | nih.gov, manchester.ac.uk |
| Biochemical Potency (IC50) | 57 nM | Shows potent inhibition of LSD1 enzyme activity in a biochemical assay. | nih.gov, manchester.ac.uk |
| Selectivity vs. MAO-A/B | No activity | Demonstrates high selectivity against related monoamine oxidase enzymes, reducing the risk of off-target effects. | nih.gov, manchester.ac.uk |
| hERG Selectivity | Improved vs. GSK-690 | Shows a better safety profile concerning the hERG ion channel, a common liability in drug development. | nih.gov, manchester.ac.uk |
| Cellular Activity | Increased CD86 expression | Confirms the compound is active within human leukaemia cells, a crucial step in drug discovery. | nih.gov, manchester.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(pyrrolidin-3-ylamino)benzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-9-2-1-3-10(6-9)14-11-4-5-13-8-11/h1-3,6,11,13-14H,4-5,8H2 |
InChI Key |
FXQNFRQRCQUFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-[(Pyrrolidin-3-yl)amino]benzonitrile and its Analogs
Traditional synthetic pathways to this class of compounds are typically convergent, involving the separate synthesis of the pyrrolidine (B122466) and benzonitrile (B105546) fragments followed by their coupling. Key considerations in these routes include the stereoselective construction of the pyrrolidine ring and the strategic use of protecting groups to ensure regioselectivity during the linkage step.
Construction of the Pyrrolidine Ring System
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. beilstein-journals.org For 3-substituted pyrrolidines, a common approach involves intramolecular cyclization reactions. google.com One established method starts from 1,2,4-trisubstituted butane (B89635) derivatives, such as trihydroxybutane, which can be converted into 3-amino-pyrrolidine derivatives. google.com
Another powerful strategy is the [3+2] cycloaddition reaction, which utilizes azomethine ylides to construct the five-membered ring with a high degree of control over stereochemistry. researchgate.netacs.org This method allows for the simultaneous creation of up to four stereocenters, making it highly efficient for generating structurally complex pyrrolidines. researchgate.netacs.org The reaction of alkenes with sources of azomethine ylides, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an acid, is a common way to build 3,4-disubstituted pyrrolidines. manchester.ac.uk Additionally, photo-promoted ring contraction of readily available pyridines using silylborane has emerged as a novel method to access pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. osaka-u.ac.jp
Palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a direct method for introducing substituents at the 3-position, offering a streamlined route to 3-aryl pyrrolidines from readily available precursors. researchgate.netchemrxiv.org
Formation of the Amino Linkage to the Benzonitrile Moiety
The crucial step in synthesizing the target molecule is the formation of the C-N bond between the 3-position of the pyrrolidine ring and the amino group attached to the benzonitrile ring. A primary method to achieve this is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a suitable 3-aminopyrrolidine (B1265635) derivative (often with the pyrrolidine nitrogen protected, e.g., with a Boc group) with an activated benzonitrile, such as 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile. The reaction is generally performed in the presence of a base to facilitate the displacement of the halide.
Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and widely used method. This palladium-catalyzed reaction couples an amine (e.g., a protected 3-aminopyrrolidine) with an aryl halide or triflate (e.g., 3-bromobenzonitrile). This method is known for its high functional group tolerance and broad applicability.
Another strategy involves reductive amination. This approach would couple a protected pyrrolidin-3-one with 3-aminobenzonitrile (B145674) in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction forms the desired C-N bond and establishes the pyrrolidine-3-amine linkage simultaneously.
Strategic Precursor Utilization (e.g., 3-aminobenzonitrile)
The selection of appropriate starting materials is critical for an efficient synthesis. 3-Aminobenzonitrile is a key precursor, serving as the aromatic component of the final molecule. google.comchemicalbook.com It can be prepared through various methods, including the dehydration of 3-aminobenzamide (B1265367) using reagents like thionyl chloride or by the reduction of 3-nitrobenzonitrile. chemicalbook.com Another route involves the cyanation of 3-substituted aminobromobenzenes or aminoclorobenzenes, where the halogen is replaced by a cyano group using a cyanide source, often with a copper or palladium catalyst. google.comgoogle.com
The nitrile group itself is a versatile functional handle. While it defines the benzonitrile structure, it can also be introduced at various stages of the synthesis. nih.gov For instance, a benzoic acid derivative can be converted into a benzonitrile by first forming an oxazoline (B21484) intermediate, which is then treated with phosphorus oxychloride. google.com
The table below summarizes key reactions involving the strategic precursor 3-aminobenzonitrile.
| Reaction Type | Precursor 1 | Precursor 2 | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 3-Aminobenzonitrile | N-Boc-pyrrolidin-3-one | Sodium triacetoxyborohydride | N-Boc-3-[(3-cyanophenyl)amino]pyrrolidine | General Method |
| Nucleophilic Substitution | 3-Aminobenzonitrile | N-Boc-3-bromopyrrolidine | Base (e.g., DIPEA) | N-Boc-3-[(3-cyanophenyl)amino]pyrrolidine | General Method |
| Synthesis of Precursor | 3-Aminobenzamide | Thionyl chloride | Toluene (solvent) | 3-Aminobenzonitrile | chemicalbook.com |
| Synthesis of Precursor | 3-Chloro-2-isopropylaniline | Potassium cyanide | Copper(I) iodide, solvent | 3-Amino-2-isopropylthiobenzonitrile | google.com |
Advanced Synthetic Approaches for Related Pyrrolidine-Benzonitrile Derivatives
Modern organic synthesis continually seeks to improve efficiency, reduce waste, and access novel chemical space. For pyrrolidine-containing structures, advanced methods like multicomponent reactions, organocatalysis, and electrochemical synthesis are at the forefront of innovation.
Multicomponent Reaction Strategies for Pyrrolidine Frameworks
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of step- and atom-economy. researchgate.net For the synthesis of highly substituted pyrrolidines, MCRs based on [3+2] cycloadditions of azomethine ylides are particularly powerful. tandfonline.com For example, a one-pot reaction between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com
Titanium tetrachloride-catalyzed MCRs of optically active phenyldihydrofuran, N-tosyl imino esters, and various silane (B1218182) reagents have been shown to produce highly functionalized pyrrolidines with excellent diastereoselectivity, constructing up to three contiguous asymmetric centers in one step. nih.govacs.org These strategies provide rapid access to complex pyrrolidine cores that can be further elaborated to target specific derivatives. mdpi.com
Organocatalyzed and Electrochemical Methods for Pyrrolidine Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside metal- and biocatalysis. beilstein-journals.orgbenthamdirect.com Pyrrolidine-based structures, particularly those derived from proline, are themselves privileged organocatalysts. nih.gov The synthesis of these catalysts often involves chiral pool starting materials like (R)-glyceraldehyde. beilstein-journals.org Organocatalytic methods, such as the Michael addition of aldehydes to nitroolefins, can be used to construct chiral pyrrolidine frameworks. beilstein-journals.org Furthermore, enantioselective one-pot syntheses combining several organocatalytic reactions can build complex pyrrolidine, hexahydropyrrolizine, and octahydroindolizine (B79230) core structures from simple starting materials like glycine (B1666218) esters. acs.org
Electrochemical synthesis offers a green and sustainable alternative to traditional methods, often avoiding harsh reagents and high temperatures. nih.gov Mild electrochemical procedures can generate N-centered radicals from tosyl-protected amines, which then undergo cyclization to form pyrrolidines with high chemoselectivity. chemistryviews.org This approach can be performed in simple undivided cells with inexpensive graphite (B72142) electrodes and is readily scalable, even in continuous flow reactors. nih.govchemistryviews.org Another electrochemical method enables the synthesis of pyrrolidines from amino alcohol substrates, effectively replacing azo-oxidants used in classic reactions like the Mitsunobu reaction. rsc.orgrsc.org
The following table highlights advanced synthetic methods applicable to pyrrolidine ring construction.
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | TiCl4-catalyzed reaction of phenyldihydrofuran, N-tosyl imino ester, and a silane nucleophile. | High diastereoselectivity; constructs up to three stereocenters in one pot. | nih.govacs.org |
| Organocatalysis | Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by chiral pyrrolidines. | Enantioselective synthesis of functionalized pyrrolidines. | beilstein-journals.org |
| Electrochemical Synthesis (Oxidative) | Anodic generation of N-centered radicals from tosyl-protected amines followed by cyclization. | Mild conditions, cost-effective, scalable, avoids strong oxidants. | chemistryviews.org |
| Electrochemical Synthesis (Reductive) | Electroreductive cyclization using imines and terminal dihaloalkanes in a flow microreactor. | Facile, green, and efficient; avoids toxic reagents. | nih.gov |
| Electrochemical Synthesis (Mitsunobu-type) | Electrochemical amination of amino alcohol substrates to form pyrrolidines. | Replaces azo-oxidants, mild and economical. | rsc.orgrsc.org |
Derivatization Strategies for Structural Diversification
A common and effective strategy for the structural diversification of pyrrolidine-containing molecules is the functionalization of a pre-existing pyrrolidine ring. nih.gov This approach often utilizes readily available chiral precursors such as proline and 4-hydroxyproline (B1632879) to introduce stereochemical control from the outset. nih.govmdpi.com
One of the primary methods for functionalizing the pyrrolidine ring is through C-H functionalization. Redox-neutral α-C–H functionalization allows for the introduction of aryl or alkyl groups at the α-position to the nitrogen atom. rsc.org This can be achieved using a quinone monoacetal as an oxidizing agent and a base such as DABCO. rsc.org This method has been successfully used to synthesize α-aryl-substituted pyrrolidines in a single step. rsc.org
Beyond the α-position, other positions on the pyrrolidine ring can also be functionalized. For instance, the hydroxyl group in 4-hydroxyproline can be used as a handle for further chemical transformations. The basicity and nucleophilicity of the pyrrolidine nitrogen also play a crucial role in its functionalization. nih.gov Substituents at the C-2 position can influence the basicity of the nitrogen, which in turn affects its reactivity in subsequent reactions. nih.gov
The following table provides examples of functionalization reactions on preformed pyrrolidine rings:
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
| α-C–H Arylation | Pyrrolidine | Quinone monoacetal, Aryl boronic acid, DABCO, Toluene, 60°C | α-Aryl-substituted pyrrolidine | rsc.org |
| N-Arylation | Pyrrolidine | Aryl halide, Base | N-Aryl-pyrrolidine | nih.gov |
| Pictet–Spengler Cyclization | 2-Substituted Pyrrolidine | Aldehyde, Acid catalyst | Fused heterocyclic system | nih.gov |
These derivatization strategies allow for the systematic modification of the pyrrolidine moiety, enabling the exploration of structure-activity relationships.
The benzonitrile moiety of this compound offers multiple sites for further substitution, and the regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. The cyano (-CN) group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). organicchemistrytutor.comsavemyexams.comlibretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. organicchemistrytutor.comuomustansiriyah.edu.iq
Conversely, the amino (-NH-) group attached to the pyrrolidine is a strongly activating, ortho- and para-directing group for EAS. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.com
When both a meta-director and an ortho-, para-director are present on the same ring, the position of the incoming electrophile is determined by the interplay of these directing effects. Generally, the more activating group will dictate the position of substitution. In the case of this compound, the amino group is a much stronger activating group than the deactivating cyano group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6 of the benzonitrile ring).
For nucleophilic aromatic substitution (SNAr), the opposite is true. Electron-withdrawing groups like the cyano group activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to the withdrawing group. uomustansiriyah.edu.iq Therefore, if a suitable leaving group were present on the benzonitrile ring, nucleophilic substitution would be favored at positions ortho or para to the cyano group.
The following table summarizes the expected regioselectivity for substitutions on the benzonitrile moiety:
| Reaction Type | Directing Group | Position of Substitution | Rationale | Reference |
| Electrophilic Aromatic Substitution (EAS) | Amino (-NH-) group | Ortho and Para to the amino group (positions 2, 4, 6) | The strongly activating amino group directs the incoming electrophile. | organicchemistrytutor.comlibretexts.org |
| Nucleophilic Aromatic Substitution (SNAr) | Cyano (-CN) group | Ortho and Para to the cyano group | The electron-withdrawing cyano group activates these positions for nucleophilic attack. | uomustansiriyah.edu.iq |
By carefully choosing the reaction conditions and reagents, it is possible to achieve regioselective functionalization of the benzonitrile ring, leading to a diverse array of derivatives.
The pyrrolidine ring in this compound contains a stereocenter at the C3 position. Controlling the stereochemistry at this position is crucial, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. nih.gov
One of the most powerful methods for the stereoselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This method allows for the creation of multiple stereocenters in a single step with high levels of enantioselectivity and diastereoselectivity. ua.esacs.orgchemistryviews.org The stereochemical outcome of these reactions can often be controlled by the choice of a chiral catalyst, such as a metal complex with a chiral ligand. mappingignorance.org
Another common strategy for achieving stereochemical control is to start with a chiral precursor, a method often referred to as a "chiral pool" approach. nih.govmdpi.com Proline and 4-hydroxyproline are readily available and inexpensive chiral building blocks that can be used to synthesize a variety of enantiomerically pure pyrrolidine derivatives. nih.govresearchgate.net The existing stereocenters in these starting materials can be used to direct the stereochemistry of subsequent reactions.
The table below outlines key strategies for achieving stereochemical control in the synthesis of chiral pyrrolidine derivatives.
| Strategy | Description | Key Features | Reference |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile in the presence of a chiral catalyst. | Can generate up to four new contiguous stereocenters; high enantio- and diastereoselectivity. | mappingignorance.orgrsc.org |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as proline or 4-hydroxyproline. | The inherent chirality of the starting material is transferred to the product. | nih.govmdpi.com |
| Diastereoselective Reactions | Using a chiral auxiliary or a substrate with existing stereocenters to control the formation of new stereocenters. | The stereochemical outcome is directed by the existing chiral element. | ua.esacs.org |
By employing these stereoselective synthetic methods, it is possible to prepare specific stereoisomers of this compound and its derivatives for biological evaluation.
Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis
A thorough investigation into the computational and theoretical chemical properties of the compound this compound has revealed a significant gap in publicly available research. Despite targeted searches for quantum mechanical studies, including Density Functional Theory (DFT) and other advanced computational methods, no specific data or detailed research findings for this particular molecule could be located in the scientific literature.
The requested article, which was to be structured around a detailed outline of computational analyses, cannot be generated due to the absence of primary research on this compound. The instructions specified a strict focus on this compound, with the inclusion of data tables and in-depth research findings for the following areas:
Density Functional Theory (DFT) for molecular geometry and conformational analysis.
Frontier Molecular Orbital (FMO) analysis for electronic properties.
Molecular Electrostatic Potential (MEP) surface mapping.
Natural Bond Orbital (NBO) analysis for intramolecular charge transfer.
Time-Dependent DFT (TD-DFT) for electronic excitation dynamics.
Hyperpolarizability calculations for nonlinear optical properties.
While computational studies have been conducted on related compounds, such as aminobenzonitrile derivatives and other pyrrolidinyl-containing molecules, the explicit and sole focus on this compound, as required, makes it impossible to provide a scientifically accurate and data-driven article. The generation of theoretical data without a basis in published research would amount to speculation and would not meet the required standards of accuracy and authoritativeness.
Therefore, until specific computational and theoretical investigations on this compound are published, a detailed article on these aspects of the compound cannot be compiled.
Computational and Theoretical Chemical Investigations
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic and detailed view of how a ligand, such as a derivative of 3-[(pyrrolidin-3-yl)amino]benzonitrile, interacts with its protein target.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of inhibitors and for structure-based drug design.
Derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. manchester.ac.uk Docking studies of these compounds into the LSD1 active site have revealed key molecular interactions responsible for their inhibitory activity. For example, the nitrile group of the benzonitrile (B105546) moiety is predicted to form a critical hydrogen bond with the side chain of Lys661. manchester.ac.uk Furthermore, the basic nitrogen of the pyrrolidine (B122466) ring is oriented towards the acidic residues Asp555 and Asp556, suggesting a favorable electrostatic interaction. manchester.ac.uk This specific binding pose, where the core pyrrolidine ring has minimal close contacts with the protein, has allowed for significant structural modifications, or "scaffold-hops," leading to the development of diverse and potent inhibitors. manchester.ac.uk
Similarly, the cyanopyrrolidine scaffold, a key feature of the title compound, is prevalent in inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes. clinicsearchonline.orgnih.gov Docking studies show these inhibitors bind within the DPP-4 active site, which is composed of several subsites (S1, S2, S1', S2', and S2 extensive). nih.govrsc.org The cyano group typically interacts with Arg125 via a hydrogen bond, while other parts of the molecule form interactions with key residues like Glu205, Glu206, and Tyr547. nih.gov The precise binding mode and interactions within these subsites are critical for the potency and selectivity of the inhibitors. nih.govresearchgate.net
Table 1: Key Molecular Docking Interactions
| Compound Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 4-(Pyrrolidin-3-yl)benzonitrile | LSD1 | Lys661 | Hydrogen Bond (with nitrile) |
| 4-(Pyrrolidin-3-yl)benzonitrile | LSD1 | Asp555, Asp556 | Electrostatic (with pyrrolidine) |
| Cyanopyrrolidine | DPP-4 | Arg125 | Hydrogen Bond (with cyano group) |
| Cyanopyrrolidine | DPP-4 | Glu205, Glu206 | Hydrogen Bond |
| Cyanopyrrolidine | DPP-4 | Tyr547 | π-π Stacking |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein.
For derivatives of the this compound scaffold targeting LSD1, MD simulations have been employed to supplement docking studies. nih.gov Simulations, often run for periods such as 100 nanoseconds, help to explore the possible binding modes and confirm the stability of the key interactions identified through docking. nih.gov These simulations provide a more realistic representation of the physiological environment and can validate whether the computationally predicted binding pose is maintained over time, thus strengthening the confidence in the proposed mechanism of inhibition. mdpi.com
To quantify the strength of the ligand-target interaction, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach used to estimate the free energy of binding from MD simulation trajectories. nih.govnih.gov This method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. nih.govfrontiersin.org
MM/GBSA calculations have been instrumental in validating the docking poses of LSD1 inhibitors and ranking compounds based on their predicted binding affinities. nih.govmdpi.com By analyzing the energy components, such as van der Waals and electrostatic energies, researchers can identify the primary forces driving the binding process. frontiersin.org For example, in the study of novel antitumor agents, MM/GBSA was used to rescore docking results, helping to eliminate false positives and identify the most promising candidates for further development. frontiersin.org This computational validation is a critical step in modern drug discovery, providing a quantitative measure of binding that can be correlated with experimental activity.
Table 2: Application of MD and MM/GBSA in Compound Evaluation
| Technique | Purpose | Key Insights Provided | Target Examples |
|---|
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics provide a framework for developing predictive models that correlate a compound's chemical structure with its biological activity, guiding the design of new molecules with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. ceon.rs Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. rsc.orgnih.gov
These techniques have been applied to series of LSD1 and DPP-4 inhibitors that include the pyrrolidine benzonitrile moiety. rsc.orgceon.rsnih.gov In these studies, a set of known inhibitors is aligned, and their steric and electrostatic fields (in CoMFA) or other molecular properties (in CoMSIA) are calculated and used as molecular descriptors. nih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to develop a model that correlates these descriptors with the experimentally determined inhibitory activity (e.g., pIC50). ceon.rs
The resulting models often show good statistical reliability and predictive power, as indicated by parameters like q², r², and r²_pred. rsc.orgnih.gov These validated models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. ceon.rs
The insights gained from molecular modeling and QSAR studies directly inform the design of new derivatives. Both ligand-based and structure-based approaches are utilized.
Structure-based design relies on the 3D structure of the target protein. As seen with LSD1 inhibitors, information from molecular docking and the analysis of the binding site, such as the presence of the extended S1' pocket, can guide the design of new molecules that fit better and form stronger interactions. manchester.ac.ukunl.edu For instance, the design of novel LSD1 inhibitors has been guided by the contour maps generated from 3D-QSAR models, which highlight regions where modifications to the molecule are likely to increase or decrease activity. rsc.orgnih.gov
Ligand-based design is employed when the 3D structure of the target is unknown or when focusing on a known series of active compounds. The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as "scaffold-hops" from a known inhibitor, GSK-690, is a prime example. manchester.ac.uk This strategy involves replacing a central molecular core with a functionally equivalent but structurally different one, aiming to improve properties like potency or selectivity while maintaining the key binding interactions. manchester.ac.uk This approach demonstrates the versatility of the pyrrolidine benzonitrile scaffold in generating structurally diverse and potent inhibitors. manchester.ac.uk
Scaffold-Hopping as a Strategy in Chemical Library Design
Scaffold-hopping is a prominent computational strategy in medicinal chemistry aimed at the discovery of novel compounds by identifying isofunctional molecular structures with distinct core frameworks. This approach involves replacing the central scaffold of a known active compound while preserving the three-dimensional arrangement of key pharmacophoric features responsible for its biological activity. The primary goals of scaffold-hopping are to generate new chemical entities with improved pharmacological profiles, address metabolic liabilities, enhance target specificity, and establish novel intellectual property.
A compelling application of this strategy is demonstrated in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a key epigenetic regulator and a therapeutic target in oncology. Researchers have successfully utilized the this compound core as a saturated, three-dimensional (3D) scaffold to "hop" from a known aromatic inhibitor, GSK-690, which is based on a pyridine (B92270) core. beactica.comnih.gov
The rationale for this scaffold-hop was driven by the desire to move from flat, aromatic systems to more complex, sp³-hybridized structures. nih.gov Saturated scaffolds like pyrrolidine offer superior three-dimensional coverage, enabling a more nuanced exploration of the pharmacophore space and potentially improving properties such as solubility and metabolic stability. nih.govresearchgate.net The pyrrolidine ring is a versatile and favored scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.govfrontiersin.org
In the case of the LSD1 inhibitors, computational modeling was employed to identify the pyrrolidine ring as a suitable isosteric replacement for the pyridine core of GSK-690. beactica.com This computational approach predicted that a trans-diastereomer of the resulting 4-(pyrrolidin-3-yl)benzonitrile derivative could adopt a conformation that effectively mimics the orientation of the key substituent groups in the original, pyridine-based inhibitor. beactica.comnih.gov
Detailed Research Findings
The scaffold-hopping campaign led to the synthesis and evaluation of a library of 4-(pyrrolidin-3-yl)benzonitrile derivatives. beactica.comnih.gov This effort culminated in the identification of a highly potent compound, designated 21g , which demonstrated significant advantages over the parent compound, GSK-690. beactica.com
Compound 21g exhibited potent inhibition of LSD1 with a biochemical IC₅₀ of 57 nM and a strong binding affinity (Kd) of 22 nM. beactica.comnih.gov Critically, this new compound showed an improved selectivity profile, particularly with reduced activity against the hERG ion channel, a common liability for pyridine-containing compounds like GSK-690. beactica.com Furthermore, 21g was inactive against the related monoamine oxidase enzymes MAO-A and MAO-B. beactica.comnih.gov
The cellular activity of this novel scaffold was confirmed in human THP-1 acute myeloid leukaemia cells, where compound 21g was found to increase the expression of the CD86 biomarker, confirming its engagement with the target in a cellular context. beactica.comnih.gov This successful transition from an aromatic pyridine to a saturated pyrrolidine scaffold exemplifies the power of scaffold-hopping in designing structurally diverse and potent enzyme inhibitors with superior pharmacological properties. beactica.comnih.gov
Table 1: Comparison of Original Inhibitor vs. Scaffold-Hopped Derivative
| Feature | GSK-690 (Parent Compound) | Compound 21g (Scaffold-Hopped) |
|---|---|---|
| Core Scaffold | Pyridine | Pyrrolidine |
| Target | Lysine Specific Demethylase 1 (LSD1) | Lysine Specific Demethylase 1 (LSD1) |
| Biochemical IC₅₀ | Not specified in provided context | 57 nM beactica.comnih.gov |
| Binding Affinity (Kd) | Not specified in provided context | 22 nM beactica.comnih.gov |
| Key Advantage | Established reversible inhibitor | Improved selectivity over hERG ion channel beactica.comnih.gov |
| Cellular Activity | Induces CD86 expression beactica.com | Induces CD86 expression beactica.comnih.gov |
Structure Activity Relationship Sar and Molecular Recognition Studies
Systematic Elucidation of Structural Determinants for Molecular Interaction
The biological activity of 3-[(pyrrolidin-3-yl)amino]benzonitrile analogs is intricately linked to their three-dimensional structure and the nature of their substituents. nih.gov Key structural components, including the pyrrolidine (B122466) ring, the benzonitrile (B105546) moiety, and the amino linker, each play a crucial role in the molecule's interaction with its target proteins.
The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its non-planar, three-dimensional structure, which allows for the precise spatial orientation of substituents. nih.govresearchgate.net The configuration and substitution of this ring are critical determinants of the biological activity of this compound derivatives.
The stereochemistry at the C3 position of the pyrrolidine ring, where the amino linker is attached, is of paramount importance. The spatial arrangement of this connection directly influences how the molecule fits into the binding pocket of a target protein. researchgate.net Furthermore, substituents on the pyrrolidine ring can significantly modulate activity. For instance, the introduction of a methyl group at the C3 position of certain 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has been shown to enhance metabolic stability due to steric hindrance, leading to improved pharmacokinetic profiles.
Studies on other pyrrolidine-containing compounds have demonstrated that the stereospecific orientation of substituents can drastically alter the binding mode and pharmacological effect. For example, a 3-R-methylpyrrolidine substituent can confer a pure estrogen receptor α antagonist profile, highlighting the sensitivity of molecular interactions to subtle changes in stereochemistry. nih.gov The anticonvulsant activity of certain pyrrolidine-2,5-dione derivatives is also strongly influenced by the nature of the substituent at the 3-position of the pyrrolidine ring. nih.gov
The table below summarizes the influence of pyrrolidine ring features on the activity of related compounds, providing a basis for understanding the potential impact on this compound.
| Feature | Observation in Related Pyrrolidine Compounds | Potential Implication for this compound |
| Stereochemistry at C3 | Crucial for proper orientation in the binding pocket. researchgate.net | The stereochemistry of the amino group attachment is likely a key determinant of binding affinity and selectivity. |
| C3-Methyl Substituent | Can improve metabolic stability and pharmacokinetic profiles. | Introduction of small alkyl groups on the pyrrolidine ring could enhance drug-like properties. |
| Stereospecific Orientation | Can determine the pharmacological profile (e.g., agonist vs. antagonist). nih.gov | The absolute configuration of any substituents on the pyrrolidine ring will likely have a profound impact on the biological activity. |
| Nature of C3 Substituent | Strongly influences biological activity in various therapeutic areas. nih.gov | Modifications at other positions on the pyrrolidine ring should be carefully considered to optimize target engagement. |
The benzonitrile moiety is another critical component for the biological activity of this class of compounds. The nitrile group often acts as a bioisostere for a carbonyl oxygen and can participate in crucial hydrogen bonding interactions with the target protein. nih.gov The position of the nitrile group on the benzene (B151609) ring is essential for optimal binding.
While specific SAR studies on substituted benzonitrile rings of this compound are not extensively detailed in the provided context, general principles suggest that the electronic properties and size of substituents on the aromatic ring can modulate binding affinity and selectivity. Electron-withdrawing or electron-donating groups can influence the electrostatic potential of the ring and the hydrogen bond accepting capacity of the nitrile nitrogen.
For instance, in a series of N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors, substitutions on the benzene ring modulated the hydrogen bond donor strength of a sulfonamide group, which in turn affected binding affinity. nih.gov This highlights the sensitivity of target-ligand interactions to electronic modifications on the aromatic ring. It is plausible that similar effects would be observed with substitutions on the benzonitrile ring of this compound.
| Substituent Position | Potential Effect on Binding | Rationale |
| Ortho | May introduce steric hindrance or enable additional interactions with the protein surface. | The proximity to the amino linker could influence the linker's conformation and overall binding pose. |
| Meta | Could fine-tune electronic properties without causing significant steric clashes. | This position is less likely to interfere directly with the key interactions of the nitrile group or the amino linker. |
| Para | Can significantly alter the electronic character of the nitrile group and the overall polarity of the molecule. | Substituents at this position can have a pronounced effect on the hydrogen bond accepting ability of the nitrile. nih.gov |
The secondary amine that links the pyrrolidine and benzonitrile moieties provides a degree of conformational flexibility, which is crucial for the molecule to adopt an optimal orientation within the binding site of a target protein. This linker allows the two cyclic systems to rotate relative to each other, enabling the molecule to adapt to the specific topology of the binding pocket.
The nitrogen atom of the amino linker can also participate in hydrogen bonding interactions, either as a donor or an acceptor, further anchoring the ligand to the target. The conformational freedom afforded by the linker is a key aspect of the molecule's ability to engage effectively with its biological target. Computational studies on N-substituted pyrrolidines have shown that multiple low-energy conformers can exist, and the relative populations of these conformers can be influenced by the nature of the substituents. researchgate.net This conformational diversity is important for the molecule's ability to explore the binding site and find the most favorable interaction geometry.
Detailed Analysis of Key Pharmacophoric Elements in Ligand-Target Interactions
The binding of this compound derivatives to their biological targets is governed by a combination of specific, directional interactions and more diffuse, non-directional forces. Understanding these pharmacophoric elements is essential for rational drug design.
Hydrogen bonds are critical for the high-affinity and specific binding of ligands to proteins. nih.gov In the case of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, which are structurally related to the title compound, molecular modeling studies have predicted the formation of key hydrogen bonding interactions.
Specifically, the nitrile group is predicted to act as a hydrogen bond acceptor, forming a hydrogen bond with the side chain of a lysine (B10760008) residue (Lys661) in the binding pocket of Lysine Specific Demethylase 1 (LSD1). manchester.ac.uk The basic center of the molecule is also oriented towards acidic residues such as aspartate (Asp555 and Asp556), suggesting favorable electrostatic interactions. manchester.ac.uk The amino linker's nitrogen atom can also serve as a hydrogen bond donor, further stabilizing the ligand-protein complex.
| Pharmacophoric Feature | Interacting Residue (Example) | Type of Interaction |
| Nitrile Nitrogen | Lysine (e.g., Lys661) | Hydrogen Bond Acceptor manchester.ac.uk |
| Basic Center (Pyrrolidine) | Aspartic Acid (e.g., Asp555, Asp556) | Electrostatic Interaction manchester.ac.uk |
| Amino Linker (N-H) | Carbonyl oxygen or acidic residue | Hydrogen Bond Donor |
In addition to specific hydrogen bonds, hydrophobic interactions play a significant role in the binding of this compound to its targets. bohrium.com The pyrrolidine ring and the benzonitrile moiety both possess lipophilic character and can engage in van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Stacking and Aromatic Interactions
The benzonitrile moiety of this compound plays a pivotal role in establishing aromatic interactions, particularly π-stacking, with biological macromolecules such as proteins and nucleic acids. These interactions are fundamental to the molecular recognition process and contribute significantly to the binding affinity of the compound.
Pi-stacking interactions arise from the attractive, noncovalent forces between aromatic rings. In the context of this compound, the electron-rich π-system of the benzene ring can interact favorably with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The geometry of these interactions can vary, including parallel-displaced and T-shaped (edge-to-face) arrangements, with the former being a common and stable conformation.
The cyano (-CN) group, being an electron-withdrawing group, modulates the electronic properties of the benzene ring. This influences the nature and strength of the π-stacking interactions. The substituent can affect the quadrupole moment of the aromatic ring, which is a key factor in determining the preferred orientation and energy of the π-stacking geometry. Theoretical and experimental studies on substituted benzene derivatives have shown that such electronic perturbations are critical in fine-tuning binding affinity and selectivity.
Table 1: Key Aromatic Amino Acid Residues Involved in Pi-Stacking Interactions
| Amino Acid | Side Chain | Nature of Interaction with Benzonitrile Ring |
| Phenylalanine (Phe) | Benzyl | Parallel-displaced or T-shaped π-stacking |
| Tyrosine (Tyr) | Phenol | Parallel-displaced or T-shaped π-stacking, potential for hydrogen bonding with the hydroxyl group |
| Tryptophan (Trp) | Indole (B1671886) | Offset π-stacking with the larger indole ring system |
This table is generated based on general principles of protein-ligand interactions and is for illustrative purposes.
Polar Interactions with Catalytic Sites
The this compound scaffold possesses several functional groups capable of forming polar interactions, such as hydrogen bonds and salt bridges, which are often crucial for anchoring the molecule within a catalytic or binding site.
The secondary amine linking the pyrrolidine and benzonitrile moieties can act as both a hydrogen bond donor and acceptor. Similarly, the nitrogen atom of the pyrrolidine ring is a potential hydrogen bond acceptor. The cyano group on the benzonitrile ring is a well-known hydrogen bond acceptor. These interactions with polar residues like serine, threonine, asparagine, glutamine, and the peptide backbone are vital for the compound's specific recognition and biological activity.
In many enzyme active sites, which are often rich in charged and polar amino acids, these directed interactions are responsible for the precise orientation of the inhibitor, leading to the blockade of the catalytic function. The pyrrolidine ring, being a saturated heterocycle, also introduces a three-dimensional character to the molecule, allowing it to access and interact with specific sub-pockets within a binding site.
Table 2: Potential Polar Interactions of this compound
| Functional Group | Potential Interaction | Interacting Partner (Amino Acid Residues) |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
| Amino Linker (-NH-) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Main-chain C=O |
| Benzonitrile Nitrogen | Hydrogen Bond Acceptor | Arg, Lys, Asn, Gln, Ser, Thr |
This table illustrates potential interactions and is not based on specific experimental data for this compound.
Conformational Analysis and its Direct Implications for Specific Molecular Recognition
The pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms. The preferred conformation is influenced by the substituents on the ring and the interactions it forms with the target protein. The energetic barrier between these conformations is relatively low, allowing the ring to adapt its shape to complement the topology of the binding pocket.
The specific stereochemistry of the pyrrolidin-3-yl group is also a crucial factor. Different stereoisomers will present the functional groups in distinct spatial orientations, leading to significantly different binding affinities and biological activities. This stereochemical dependence is a hallmark of specific molecular recognition in biological systems.
The conformation adopted by this compound upon binding to its target is the "bioactive conformation." Understanding this conformation is a key goal of SAR studies, as it provides a template for the design of more rigid and potent analogs. Techniques such as X-ray crystallography of protein-ligand complexes and computational methods like molecular docking and molecular dynamics simulations are employed to investigate the bioactive conformation and the associated molecular interactions. The interplay between the molecule's conformational preferences and the energetic rewards of forming favorable interactions with the target ultimately dictates its binding affinity and specificity.
Role As a Chemical Probe and Research Building Block
Utilization of 3-[(Pyrrolidin-3-yl)amino]benzonitrile and its Derivatives as Chemical Probes in Mechanistic Studies
Derivatives of the pyrrolidine-benzonitrile scaffold have been developed as potent "tool compounds" to investigate the cellular functions of specific enzymes. A notable example is in the study of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers. A derivative, compound 21g (a 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivative), has been identified as a highly potent, cell-active probe for exploring the biological roles of LSD1. manchester.ac.uk By selectively inhibiting LSD1, such probes allow researchers to dissect the enzyme's contribution to cellular processes and disease progression, providing critical insights into its mechanism of action. manchester.ac.uknih.gov
Application in Chemical Biology for Target Engagement and Pathway Elucidation
In the field of chemical biology, establishing that a compound interacts with its intended target within a complex cellular environment is crucial. Pyrrolidine-benzonitrile derivatives have been successfully used to demonstrate target engagement. For instance, treatment of human acute myeloid leukaemia (AML) cells with the LSD1 inhibitor 21g led to an increased expression of the cell surface biomarker CD86. manchester.ac.uknih.gov This serves as a direct readout of the compound's ability to engage with LSD1 and modulate a downstream signaling pathway, thereby helping to elucidate the enzyme's role in hematopoietic differentiation. manchester.ac.uk
Contributions to Ligand Design and Fragment-Based Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) is a powerful strategy that identifies low-molecular-weight compounds, or fragments, that bind to a biological target. mdpi.comresearchgate.net These fragments serve as starting points for the creation of more potent, drug-like molecules. nih.gov The pyrrolidine-benzonitrile scaffold is an ideal candidate for FBDD due to its structural properties. The pyrrolidine (B122466) ring provides a 3D vector for growth into adjacent binding pockets, while the benzonitrile (B105546) moiety can form key interactions with the target protein. researchgate.netnih.gov
A key strategy in which this scaffold excels is "scaffold-hopping," where the core of a known inhibitor is replaced with a structurally novel moiety to improve properties or create new intellectual property. manchester.ac.uknih.gov The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors was a successful application of this approach, using the known inhibitor GSK-690 as a starting point to generate a new class of potent and selective compounds. manchester.ac.uknih.gov
Case Studies of Related Compounds in Exploring Molecular Targets
The true potential of the pyrrolidine-benzonitrile scaffold is highlighted in its application to challenging drug targets like epigenetic modifiers.
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in gene regulation. nih.gov Researchers have designed and synthesized a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible inhibitors of LSD1. manchester.ac.uknih.gov The design was based on replacing the core of a known inhibitor, GSK-690, to improve selectivity and other drug-like properties. manchester.ac.uk
Molecular modeling predicted that these derivatives would bind within the LSD1 active site, making crucial hydrogen bonding interactions. The nitrile group of the benzonitrile moiety was predicted to form a hydrogen bond with the key amino acid residue Lys661, while the basic nitrogen of the pyrrolidine ring is directed towards acidic residues Asp555 and Asp556. manchester.ac.uk This interaction with acidic residues is a recognized strategy for achieving potent inhibition of LSD1. manchester.ac.uk The most potent compound from this series, 21g , exhibited a biochemical IC₅₀ of 57 nM against LSD1. manchester.ac.uknih.gov
| Compound | Biochemical IC₅₀ (nM) | Binding Affinity (Kd, nM) |
|---|---|---|
| GSK-690 (Reference) | - | - |
| Compound 21g | 57 | 22 |
A critical aspect of drug design is ensuring that a compound selectively interacts with its intended target, avoiding off-target effects. The pyrrolidine-benzonitrile derivatives developed for LSD1 were profiled for their selectivity against related enzymes, specifically Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which share structural similarities with LSD1. The optimized compound 21g showed complete selectivity, with no significant inhibition of MAO-A or MAO-B at concentrations up to 25 µM. manchester.ac.uknih.gov
Furthermore, a significant liability of the parent compound, GSK-690, was its activity against the hERG ion channel, which can lead to cardiac toxicity. The newly designed derivative 21g demonstrated significantly improved selectivity over hERG, with an IC₅₀ of 12.1 µM compared to 3.2 µM for the reference compound. manchester.ac.uk This enhanced selectivity profile makes it a much more valuable and reliable chemical probe for studying LSD1 biology. manchester.ac.uk
| Target | Compound 21g (IC₅₀) | GSK-690 (IC₅₀) |
|---|---|---|
| LSD1 | 57 nM | - |
| MAO-A | > 25 µM | - |
| MAO-B | > 25 µM | - |
| hERG | 12.1 µM | 3.2 µM |
Future Directions in Academic Research of 3 Pyrrolidin 3 Yl Amino Benzonitrile
Exploration of Novel and Sustainable Synthetic Pathways
Future research into the synthesis of 3-[(Pyrrolidin-3-yl)amino]benzonitrile and its derivatives is anticipated to pivot towards greener and more efficient methodologies. The focus will likely be on minimizing environmental impact while enhancing synthetic accessibility and stereochemical control.
One promising direction is the adoption of biocatalysis and chemoenzymatic strategies . These methods offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, the synthesis of the chiral pyrrolidine (B122466) core could be achieved using engineered enzymes such as imine reductases or transaminases. nih.govrsc.orgnih.gov This would not only provide access to enantiomerically pure pyrrolidine precursors but also align with the principles of green chemistry.
Another area of exploration is the implementation of flow chemistry . Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov The synthesis of the benzonitrile (B105546) moiety, for example, could be optimized using cyanide-free flow methods, which would be a significant improvement over traditional batch processes that often involve toxic reagents. nih.gov
Furthermore, the development of multicomponent reactions (MCRs) for the assembly of the this compound scaffold presents an atom-economical approach. researchgate.net MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and waste generation. researchgate.net
The following table summarizes potential sustainable synthetic approaches for key fragments of this compound:
| Synthetic Fragment | Conventional Method | Proposed Sustainable Approach | Key Advantages |
| Chiral Pyrrolidine | Multi-step synthesis with chiral resolution | Biocatalytic synthesis using imine reductases or transaminases | High enantioselectivity, mild reaction conditions, reduced waste |
| Aminobenzonitrile | Nucleophilic aromatic substitution with cyanide | Cyanide-free flow chemistry | Improved safety, enhanced scalability, precise reaction control |
| Final Assembly | Stepwise coupling reactions | One-pot multicomponent reactions | Increased efficiency, atom economy, reduced synthetic steps |
Advanced Computational Characterization and Predictive Modeling for Enhanced Design
The future of designing novel analogs of this compound will heavily rely on advanced computational techniques to predict their properties and guide synthetic efforts. These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds with the highest potential for desired biological activity and favorable pharmacokinetic profiles.
Quantum mechanics (QM) calculations will likely be employed to gain a deeper understanding of the electronic structure and reactivity of the this compound scaffold. manchester.ac.uk QM studies can provide insights into bond energies, charge distributions, and spectroscopic properties, which are crucial for understanding its interaction with biological targets at a subatomic level.
Molecular dynamics (MD) simulations will offer a dynamic perspective on how this compound and its derivatives interact with target proteins. rsc.org By simulating the movement of the ligand-protein complex over time, MD can reveal key binding interactions, conformational changes, and the stability of the complex, which are not apparent from static docking studies. rsc.org
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling will be instrumental in identifying the key structural features that govern the biological activity of this class of compounds. nih.gov By correlating the 3D properties of a series of analogs with their biological activities, 3D-QSAR models can generate predictive maps that guide the design of more potent and selective molecules.
Pharmacophore modeling will be used to create abstract representations of the essential molecular features required for biological activity. rsc.org These models can then be used to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired features, thereby expanding the chemical space for drug discovery. rsc.org
The integration of these computational approaches is summarized in the table below:
| Computational Method | Application in Future Research | Expected Outcome |
| Quantum Mechanics (QM) | Elucidation of electronic properties and reactivity | Deeper understanding of molecular interactions and reaction mechanisms |
| Molecular Dynamics (MD) Simulations | Analysis of ligand-protein dynamics and binding stability | Insights into the dynamic nature of molecular recognition and binding affinity |
| 3D-QSAR | Identification of key structure-activity relationships | Predictive models to guide the design of more potent analogs |
| Pharmacophore Modeling | Virtual screening and scaffold hopping | Discovery of novel chemical scaffolds with desired biological activity |
Comprehensive Elucidation of Broader Molecular Interaction Profiles in Complex Biological Systems
While initial studies may focus on a primary biological target, future research will aim to comprehensively map the molecular interaction profile of this compound within complex biological systems. This is crucial for understanding its full therapeutic potential and identifying any potential off-target effects.
Phenotypic screening of this compound and its analogs in various disease-relevant cellular models will be a key strategy. nih.gov This approach can uncover unexpected therapeutic activities that are not predictable from a single-target hypothesis and can provide valuable insights into the compound's mechanism of action in a more holistic biological context. nih.gov
Chemoproteomics will be a powerful tool for the unbiased identification of the protein targets of this compound directly in a cellular context. nih.gov Techniques such as affinity-based protein profiling and thermal proteome profiling can reveal both on-target and off-target interactions, providing a global view of the compound's interactome. nih.gov
Computational target prediction algorithms will be utilized to screen the this compound structure against databases of known protein targets. These in silico methods can generate hypotheses about potential binding partners, which can then be experimentally validated, thereby accelerating the process of target identification and deconvolution.
The following table outlines the methodologies for elucidating the broader molecular interaction profile:
| Methodology | Objective | Potential Findings |
| Phenotypic Screening | Identify novel biological activities in disease models | Unforeseen therapeutic applications and mechanistic insights |
| Chemoproteomics | Unbiased identification of on-target and off-target proteins | Comprehensive map of the compound's cellular interactome |
| Computational Target Prediction | In silico screening for potential protein targets | Prioritized list of candidate targets for experimental validation |
Development of Highly Specific Chemical Probes for Novel Research Applications
To facilitate a deeper understanding of the biological roles of its targets, future research will focus on the development of highly specific chemical probes derived from the this compound scaffold. These probes will be invaluable tools for target validation, studying target engagement in living systems, and elucidating downstream biological pathways.
Photoaffinity labeling (PAL) probes will be designed by incorporating a photoreactive group, such as a diazirine or benzophenone, into the this compound structure. nih.gov Upon photoactivation, these probes can form a covalent bond with their target protein, enabling its identification and characterization. nih.gov
Fluorescent probes will be synthesized by conjugating a fluorophore to the this compound scaffold. nih.gov These probes will allow for the visualization of target localization and dynamics within cells using advanced microscopy techniques, providing spatiotemporal information about the target's function. nih.gov
Biotinylated probes will be created by attaching a biotin (B1667282) tag to the molecule. These probes can be used for affinity purification of the target protein from complex biological samples, which is a crucial step for target identification and validation. The strong interaction between biotin and streptavidin allows for efficient capture of the probe-target complex.
The design and application of these chemical probes are summarized below:
| Probe Type | Key Feature | Primary Application |
| Photoaffinity Labeling (PAL) Probes | Photoreactive group for covalent crosslinking | Target identification and validation |
| Fluorescent Probes | Conjugated fluorophore for visualization | Cellular imaging of target localization and dynamics |
| Biotinylated Probes | Biotin tag for affinity capture | Purification of target proteins for identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
